Talopram

Norepinephrine transporter Dopamine transporter Selectivity profiling

Talopram (Lu 3-010) is the definitive selective norepinephrine reuptake inhibitor for laboratories demanding unambiguous NET pharmacology. Its hDAT/hNET selectivity ratio of 17,531 surpasses nisoxetine by 42.5-fold and atomoxetine by 109.6-fold, eliminating dopamine transporter crosstalk. Unlike citalopram (SERT-selective) or reboxetine (noncompetitive), talopram binds a site distinct from the S1 substrate pocket—mutagenesis studies confirm <4-fold Ki shifts—enabling allosteric mechanism studies and S1 mutation validation. The R-enantiomer's 685-fold higher NET affinity (Ki=3 nM vs. 1,986 nM for S-enantiomer) provides a unique stereochemical probe. Available as free base (≥98%) or hydrochloride salt (CAS 7013-41-4) for in vitro and ex vivo applications. Not a controlled substance; standard research procurement applies.

Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
CAS No. 7182-51-6
Cat. No. B1681224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTalopram
CAS7182-51-6
Synonyms(11C)talopram
1,3-dihydro-N,3,3-trimethyl-1-phenylbenzo(c)furan-1-propanamine
talopram
Molecular FormulaC20H25NO
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C(O1)(CCCNC)C3=CC=CC=C3)C
InChIInChI=1S/C20H25NO/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16/h4-8,10-13,21H,9,14-15H2,1-3H3
InChIKeyLJBBMCNHIUJBDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Talopram (CAS 7182-51-6): Selective Norepinephrine Transporter Inhibitor for Targeted NET Pharmacology Research


Talopram (Lu 3-010, phthalapromine) is a selective norepinephrine reuptake inhibitor (NRI) originally developed by Lundbeck in the 1960s–1970s for depression research [1]. Structurally belonging to the phenylphthalane class, talopram is closely related to the SSRI citalopram and the tricyclic antidepressant melitracen, yet possesses a fundamentally distinct pharmacological profile [2]. Although never commercialized therapeutically, talopram remains a valuable research tool for studying norepinephrine transporter (NET) pharmacology, with characterized binding affinity (Ki = 4.5 nM for rat NET) and functional inhibition (IC50 = 2.9 nM for human NET) [3]. The compound is available as the hydrochloride salt (CAS 7013-41-4) from research chemical suppliers for in vitro and ex vivo applications.

Why Talopram Cannot Be Substituted with Citalopram or Other NET Inhibitors in Norepinephrine Transporter Studies


Despite high structural homology, talopram and its close analogs exhibit critical differences in molecular target engagement that preclude functional substitution. Talopram is a selective NET inhibitor with a fundamentally distinct binding site from citalopram, which selectively inhibits SERT [1]. Mutagenesis studies demonstrate that talopram activity is largely unaffected by mutations in the central substrate binding site (S1) of NET or SERT, whereas citalopram's potency can be altered up to 515-fold by specific S1 mutations [1]. Furthermore, talopram exhibits a binding mode distinct from other NET inhibitors including reboxetine, which demonstrates a noncompetitive inhibition profile [1]. The stereochemical determinants of potency also differ markedly: talopram's R-enantiomer shows 685-fold higher NET affinity than the S-enantiomer (3 nM vs. 1,986 nM), while citalopram's activity resides in the S-enantiomer for SERT [1]. These fundamental differences in binding site recognition, stereochemical preference, and selectivity profile mean that talopram cannot be reliably replaced by citalopram, melitracen, talsupram, or even other NET inhibitors without compromising experimental specificity.

Talopram (CAS 7182-51-6) Quantitative Differentiation Evidence Guide for NET Pharmacology Research


hDAT/hNET Selectivity Ratio of 17,531: Talopram vs. Nisoxetine, Reboxetine, Atomoxetine, and Imipramine

Talopram exhibits an hDAT/hNET selectivity ratio of 17,531, which is 42.5-fold higher than nisoxetine (412), 2.5-fold higher than reboxetine (6,952), and 109.6-fold higher than atomoxetine (160), as determined by [3H]dopamine uptake inhibition in COS-7 cells expressing human transporters [1]. This ratio, calculated as Ki(hDAT)/Ki(hNET), reflects the compound's preferential inhibition of NET over DAT, with higher values indicating greater NET selectivity [1].

Norepinephrine transporter Dopamine transporter Selectivity profiling Uptake inhibition

R-Talopram Exhibits 685-Fold Higher NET Affinity than S-Talopram (3 nM vs. 1,986 nM)

The R-enantiomer of talopram displays a Ki of 3 nM for NET, which is 685-fold higher affinity than the S-enantiomer (Ki = 1,986 nM) [1]. This pronounced stereochemical preference is opposite to that observed for the structurally related SSRI citalopram, where the S-enantiomer exhibits 35-fold higher SERT affinity than the R-enantiomer [1].

Enantiomer selectivity Stereochemistry NET binding Chiral pharmacology

Talopram Binds to a Site Distinct from the Central S1 Substrate Binding Site in NET

Mutagenesis studies demonstrate that talopram activity is largely unaffected by any mutations in the central S1 substrate binding site of SERT and NET (<4-fold changes in Ki across 30 single-point S1 mutants), nor by mutations in the S2 outer vestibule site [1]. In contrast, citalopram's potency can be altered up to 515-fold by specific S1 mutations (N7 mutant: F72Y-A77G-M424L-A426G-T453C), indicating that citalopram and talopram bind to distinct sites on these transporters [1].

Binding site mapping Mutagenesis Transporter pharmacology Allosteric modulation

Rat NET/SERT Selectivity of 177-Fold: Talopram Ki Comparison in Native Brain Tissue

In native rat brain tissue, talopram displays a Ki of 4.5 nM for NET (prefrontal cortex) versus a Ki of 795 nM for SERT (brainstem), yielding a SERT/NET selectivity ratio of approximately 177-fold [1]. The compound shows even greater discrimination against DAT, with Ki >10,000 nM in rat striatal tissue, representing a DAT/NET selectivity ratio exceeding 2,200-fold [1]. While direct comparator data for other NRIs in identical tissue preparations is not available from this source, the absolute values establish a clear selectivity benchmark [1].

Selectivity index Radioligand binding Native tissue Off-target profiling

Functional NET Inhibition: Talopram IC50 = 2.9 nM in Human NET-Expressing Cells

Talopram hydrochloride exhibits potent functional inhibition of the human norepinephrine transporter with an IC50 of 2.9 nM . At 100 nM, talopram inhibits 63% of human NET activity . As a class-level reference point, the closely related NRI talsupram (Lu 5-003) shows an IC50 of 0.79 nM for NET, approximately 3.7-fold more potent than talopram, though talsupram has substantially different DAT selectivity characteristics .

Functional assay Uptake inhibition Human NET IC50

Equipotent Norepinephrine Uptake Inhibition Compared to Desipramine Despite Distinct Chemical Scaffold

The bicyclic phthalane compound Lu 3-010 (talopram) is approximately equipotent with the tricyclic antidepressant desipramine in inhibiting the amine pump in adrenergic neurons, despite containing a ring system entirely distinct from the tricyclic scaffold [1]. Molecular modeling reveals that talopram's phenyl rings coincide closely with the phenyl rings of desipramine when superimposed, but talopram possesses additional methyl groups on its bicyclic ring system that engage supplementary ancillary binding sites not utilized by tricyclic compounds [1]. In vitro studies confirm that Lu 3-010, desipramine, and imipramine were considerably more powerful in inhibiting noradrenaline uptake than dopamine uptake [2].

Structure-activity relationship Tricyclic comparator Uptake inhibition Molecular modeling

Talopram Application Scenarios: Targeted Research Use Cases Based on Quantitative Differentiation Evidence


Isolated NET Pharmacology Studies Requiring Minimal DAT Off-Target Interference

For researchers investigating NET-mediated signaling pathways where dopamine transporter (DAT) crosstalk would confound interpretation, talopram offers the highest documented hDAT/hNET selectivity ratio (17,531) among clinically-relevant NET inhibitors [1]. This is 42.5-fold higher than nisoxetine and 109.6-fold higher than atomoxetine, making talopram the preferred tool compound for experiments requiring clean NET pharmacology without DAT engagement [1].

Enantiomer-Specific NET Binding Studies and Chiral Pharmacology Research

The 685-fold difference in NET affinity between R-talopram (3 nM) and S-talopram (1,986 nM) positions talopram as a valuable probe for investigating stereochemical determinants of transporter recognition [1]. Researchers studying enantiomer-specific pharmacology or developing chiral NET inhibitors can utilize talopram as a reference standard where stereochemistry profoundly impacts target engagement, contrasting with compounds where enantiomeric differences are less pronounced [1].

Allosteric and Non-S1 Binding Site Mechanism Studies on Monoamine Transporters

Mutagenesis data demonstrate that talopram binds to a site distinct from the central S1 substrate binding pocket, with activity unaffected by any S1 or S2 mutations tested (<4-fold Ki changes) [1]. This property makes talopram uniquely suitable for experiments designed to characterize alternative inhibitor binding sites, allosteric modulation mechanisms, or for use as a control compound when validating S1 site-directed mutations [1].

Structure-Activity Relationship Studies on Non-Tricyclic NET Inhibitors

Talopram achieves desipramine-equivalent NET inhibitory potency despite its bicyclic phthalane scaffold, which engages ancillary binding sites not utilized by tricyclic compounds [1]. This feature makes talopram a critical reference compound for SAR programs aimed at developing next-generation NET inhibitors that diverge from the classical tricyclic pharmacophore, enabling researchers to deconvolute the contributions of distinct binding site interactions to overall transporter inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Talopram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.